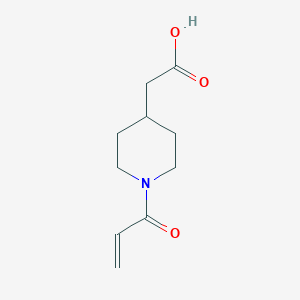

2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid

Description

2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid is a piperidine-derived compound featuring a propenoyl (acryloyl) group at the nitrogen atom and an acetic acid moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol. The propenoyl group introduces α,β-unsaturated ketone functionality, making the compound reactive toward nucleophilic additions (e.g., Michael addition). This structural motif is often explored in medicinal chemistry for enzyme inhibition, particularly targeting soluble epoxide hydrolase (sEH) .

Properties

IUPAC Name |

2-(1-prop-2-enoylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-9(12)11-5-3-8(4-6-11)7-10(13)14/h2,8H,1,3-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPLKSQZLTVQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its acryloyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the modulation of signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Physicochemical and Reactivity Differences

- Propenoyl Group (Target Compound): The α,β-unsaturated ketone enhances electrophilicity, enabling covalent interactions with nucleophilic enzyme residues (e.g., cysteine thiols). This reactivity may confer irreversible inhibition but could reduce metabolic stability compared to saturated analogs .

- Nitrile (9b) : The strong electron-withdrawing nitrile group increases polarity and may improve binding affinity to sEH’s catalytic site .

- BOC Group (9c) : The tert-butoxycarbonyl (BOC) moiety is a protective group for amines, suggesting 9c could serve as a prodrug or intermediate .

Crystallographic and Stability Insights

- Crystal Packing: Carboxylic acid groups in analogs (e.g., felbinac) form hydrogen-bonded dimers in crystal structures, stabilizing the solid state . The target compound’s propenoyl group may disrupt such packing due to steric or electronic effects.

- Stability : The α,β-unsaturated ketone in the target compound is prone to hydrolysis or Michael additions, necessitating careful storage (e.g., inert atmosphere, low temperatures) .

Biological Activity

2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a specific structural configuration that includes a piperidine ring and an enoyl group. The compound's unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate the activity of specific enzymes and receptors, leading to various pharmacological effects:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can impact cell proliferation and survival.

- Receptor Binding : Its structure allows it to bind to receptors that mediate cellular responses, influencing processes such as inflammation and apoptosis.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against various bacterial strains in vitro. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis. |

| Anti-inflammatory | Reduces inflammatory markers in experimental models. |

Case Studies

- Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis through caspase activation, leading to cell death in a dose-dependent manner .

- Anti-inflammatory Effects : In a mouse model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential for therapeutic use in inflammatory diseases .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the piperidine ring have shown promise in increasing potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.